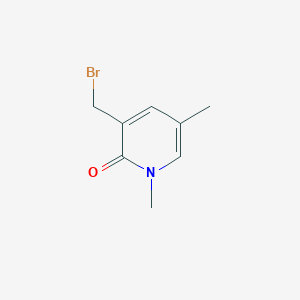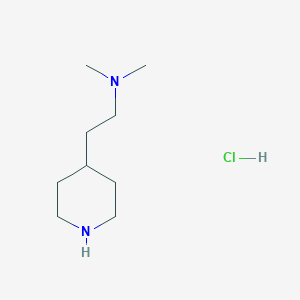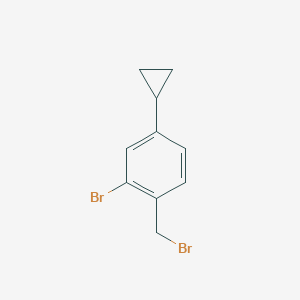![molecular formula C55H66NOP B13672546 (R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a benzyl group, a di-tert-butylphenyl group, and a spirobi[indene] moiety, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
The synthesis of ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the use of palladium-catalyzed allylic silylation, which proceeds smoothly under mild and neutral conditions . This method is suitable for the synthesis of regio- and stereodefined allylsilanes, which are crucial intermediates in the preparation of the target compound.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 5,15-bis(3,5-di-tert-butylphenyl) Ni (ii)-porphyrin with Sc(OTf)3 and DDQ leads to the production of meso-β doubly linked Ni (ii)-porphyrin tapes . Common reagents used in these reactions include potassium ferricyanide in alkaline medium, which facilitates the oxidative rearrangement of 3,5-di-tert-butyl-4-hydroxybenzaldehyde acetals to various esters .
Wissenschaftliche Forschungsanwendungen
®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole has a wide range of scientific research applications. It is used in the study of antioxidative effects, particularly in the context of cumene oxidation . Additionally, this compound is employed in the synthesis of complex organic molecules and materials, contributing to advancements in chemistry and material science.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets and pathways related to antioxidative processes. For example, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and polysulfides, which are related compounds, exhibit antioxidative effects by inhibiting the oxidation of cumene . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole include bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester . These compounds share structural similarities and exhibit related chemical properties, but each has unique features that make them suitable for specific applications. For instance, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide is known for its antioxidative properties, while phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester is used in the synthesis of specialized materials.
Eigenschaften
Molekularformel |
C55H66NOP |
|---|---|
Molekulargewicht |
788.1 g/mol |
IUPAC-Name |
[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1 |
InChI-Schlüssel |
UAWQRALEHCBVCD-QNIUTGKFSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)






![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)


![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)


